Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

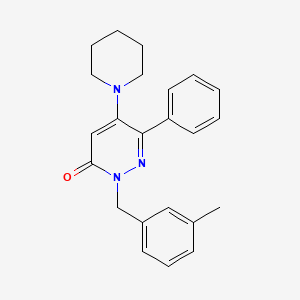

The synthesis of tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate and related compounds involves several steps, including the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds have been described as N-(Boc)-protected nitrones, which react with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of related carbamate compounds, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been elucidated through crystallographic studies. These analyses confirm the stereochemistry and relative substitution patterns essential for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating the significance of molecular structure analysis in understanding the compound's properties (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions and Properties

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate's chemical reactivity is illustrated by its participation in various chemical transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to undergo reactions with organometallic compounds, yielding N-(Boc)hydroxylamines. These reactions demonstrate the compound's versatility as a building block in organic synthesis, with potential applications in the synthesis of complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

While specific details on the physical properties of tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate itself are scarce, analysis of related compounds provides insights into their behavior. For example, studies on the synthesis and reactions of silyl carbamates reveal the importance of protecting groups and their influence on a compound's stability and reactivity, which are crucial for understanding the physical properties of such compounds (Sakaitani & Ohfune, 1990).

Chemical Properties Analysis

The chemical properties of tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate and similar compounds are characterized by their reactivity and potential applications in synthesis. For example, the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates highlights the chemical versatility of these compounds. The ability to undergo chemoselective transformations underscores the importance of understanding the chemical properties for the development of synthetic methodologies (Sakaitani & Ohfune, 1990).

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is significant in establishing the relative substitution of the cyclopentane ring, which is integral to the synthesis process (Ober, Marsch, Harms, & Carell, 2004).

Antiarrhythmic and Hypotensive Properties

Research has explored the synthesis of phenyl N-substituted carbamates, including tert-butyl derivatives, for their potential antiarrhythmic and hypotensive properties. This research indicates the compound's relevance in developing new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).

Organic Synthesis and Diels-Alder Reaction

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate is utilized in organic synthesis, particularly in the Diels-Alder reaction. This reaction is fundamental in creating complex molecular structures used in various chemical applications (Padwa, Brodney, & Lynch, 2003).

Metabolism in Insects and Mice

The metabolism of tert-butyl N-substituted carbamates has been studied in insects and mice, offering insights into the bioactivity and environmental impact of these compounds (Douch & Smith, 1971).

Characterization of Impurities in Pharmaceuticals

Research on tert-butyl N-substituted carbamates includes the characterization and evaluation of trace levels of genotoxic impurities in pharmaceuticals. This area is crucial for ensuring the safety and efficacy of drug substances (Puppala, Subbaiah, & Maheswaramma, 2022).

Application in Polymer Synthesis

Tert-butyl N-substituted carbamates are involved in synthesizing monomeric antioxidants, particularly those containing hindered phenol. These antioxidants are used to enhance the thermal stability of polymers (Pan, Liu, & Lau, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUDOTCQCCPZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)

![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)

![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)

![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)

![3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile](/img/structure/B2484682.png)